![molecular formula C7H15N3O B2620782 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate CAS No. 1262771-18-5](/img/structure/B2620782.png)
4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate
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Overview
Description
“4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate” is a chemical compound with the empirical formula C7H15N3O and a molecular weight of 157.21 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H13N3.H2O/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H2
. This indicates the presence of a pyrazole ring with ethyl and methyl substituents, along with an amine group. Physical And Chemical Properties Analysis
This compound is a solid . It may contain up to 1 equivalent of water .Scientific Research Applications
Synthesis and Complex Formation
A general method for the synthesis of 4-(alkyl)pyrazoles, including 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine, involves reacting organyl diethylacetals with the Vilsmeier reagent, followed by direct reaction with hydrazine monohydrogenchloride. This process facilitates the preparation of pyrazole derivatives exhibiting unique solubility and intermolecular interactions. Specifically, the synthesis of the silver(I) complex containing the [Ag(NO3)4]3- anion using 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine demonstrates its applicability in creating compounds with novel anionic structures, showcasing its potential in material science and coordination chemistry (Reger et al., 2003).
Metal Uptake and Immobilization
The immobilization of pyrazole-containing ligands on polymers has been explored for metal uptake, highlighting its application in environmental science and material recycling. The study on metal uptake by pyrazole ligands immobilized onto poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) reveals high metal-uptake capacities, particularly for Cu2+ and Ni2+, demonstrating its utility in selective metal recovery and environmental remediation (Berkel et al., 1992).
Catalytic Applications and Ligand Design
Pyrazole derivatives serve as versatile ligands in catalytic applications, as evidenced by the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes' solubility in polar solvents opens new avenues for catalytic applications in aqueous media, expanding the scope of green chemistry and sustainable processes (Esquius et al., 2000).
Heterocyclic Chemistry and Drug Discovery
In drug discovery, the synthesis of novel pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives highlights the role of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine in creating bioactive heterocyclic compounds. This process is critical for developing new therapeutic agents, showcasing the compound's significance in medicinal chemistry (Ghaedi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
4-ethyl-2,5-dimethylpyrazol-3-amine;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3.H2O/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PISAIESLWOANCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)C)N.O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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